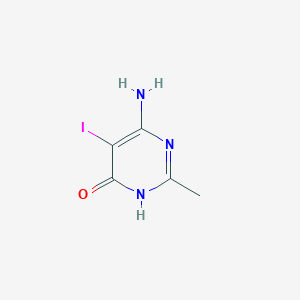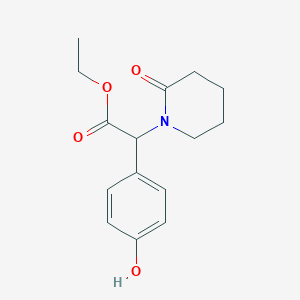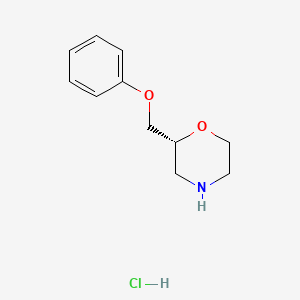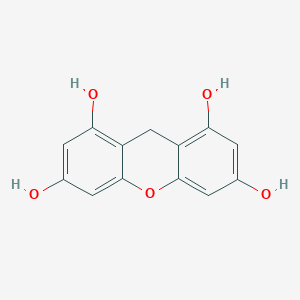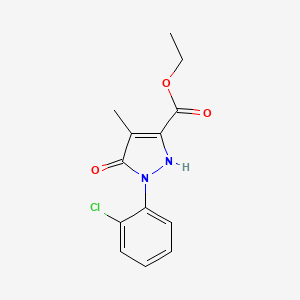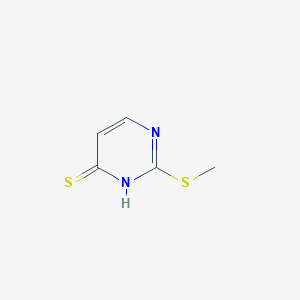![molecular formula C9H9N3O B11771581 N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)
N-Methyl-1H-benzo[d]imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1H-benzo[d]imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1H-benzo[d]imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with formic acid to form benzimidazole, followed by N-methylation and subsequent carboxylation at the 4-position. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization and methylation processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-1H-benzo[d]imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amides and amines.
Substitution: Formation of substituted benzimidazole derivatives with diverse functional groups.
Applications De Recherche Scientifique
N-Methyl-1H-benzo[d]imidazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of N-Methyl-1H-benzo[d]imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Benzimidazole: Shares the benzimidazole core but lacks the N-methyl and carboxamide groups.
N-Methylbenzimidazole: Similar structure but without the carboxamide group.
4-Carboxamidebenzimidazole: Contains the carboxamide group but lacks the N-methyl group.
Uniqueness: The combination of these functional groups enhances the compound’s reactivity and its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
N-methyl-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-10-9(13)6-3-2-4-7-8(6)12-5-11-7/h2-5H,1H3,(H,10,13)(H,11,12) |
Clé InChI |
KEGWGXMNPKRJRP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C2C(=CC=C1)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)

![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)
![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
